molecular formula C16H18N2O4S2 B4825080 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No.: B4825080
M. Wt: 366.5 g/mol
InChI Key: TYDNIFCDAIXEQW-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a benzylpiperazine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Benzylpiperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is benzylated and then attached to the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid
  • 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid
  • 2-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzoic acid counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-16(20)15-14(6-11-23-15)24(21,22)18-9-7-17(8-10-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDNIFCDAIXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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